molecular formula C11H11F2N3O B15048374 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol

2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol

Cat. No.: B15048374
M. Wt: 239.22 g/mol
InChI Key: CEKMPSIOSIJIBI-UHFFFAOYSA-N
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Description

2-({[1-(Difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol is a synthetic aromatic compound featuring a pyrazole core substituted with a difluoromethyl group at the N1 position and an aminomethylphenol moiety at the C3 position. The pyrazole ring is a versatile heterocycle widely studied in medicinal and agrochemical research due to its structural rigidity, hydrogen-bonding capacity, and metabolic stability. The aminomethylphenol substituent introduces phenolic hydroxyl and secondary amine functionalities, which may confer antioxidant or metal-chelating properties .

Properties

Molecular Formula

C11H11F2N3O

Molecular Weight

239.22 g/mol

IUPAC Name

2-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]phenol

InChI

InChI=1S/C11H11F2N3O/c12-11(13)16-6-5-10(15-16)14-7-8-3-1-2-4-9(8)17/h1-6,11,17H,7H2,(H,14,15)

InChI Key

CEKMPSIOSIJIBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NN(C=C2)C(F)F)O

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis: Methodologies and Innovations

Cyclocondensation Approaches

The 1-(difluoromethyl)-1H-pyrazole scaffold is synthesized via cyclocondensation of hydrazines with 1,3-dielectrophilic partners. Recent advancements include:

Method A :

  • Reactants : Difluoromethylhydrazine (DFMH) and β-keto-enol ethers.
  • Conditions : Ethanol reflux (78°C, 12 h) with catalytic p-TsOH.
  • Yield : 68–72% for 3-amino-substituted pyrazoles.

Method B :

  • Reactants : 1,1-Difluoro-2-chloroacetone and methyl hydrazine.
  • Conditions : NMP solvent, NaHCO₃ base, 60°C for 6 h.
  • Yield : 85% with >95% regioselectivity for 3-aminopyrazole.
Table 1: Comparison of Pyrazole Synthesis Methods
Method Reactants Conditions Yield (%) Regioselectivity
A DFMH + β-keto-enol ether EtOH, p-TsOH, reflux 68–72 Moderate
B ClCF₂COCH₃ + CH₃NHNH₂ NMP, NaHCO₃, 60°C 85 High

Introduction of the Difluoromethyl Group

Direct Fluorination Strategies

Post-cyclization fluorination using Deoxo-Fluor® or DAST:

  • Substrate : 1H-Pyrazol-3-amine.
  • Reagent : Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®, 2.5 eq).
  • Conditions : DCM, −10°C to RT, 24 h.
  • Yield : 62% with 89% purity.

Halogen Exchange Reactions

  • Substrate : 1-Chloromethyl-1H-pyrazol-3-amine.
  • Reagent : Anhydrous KF (3 eq), crown ether (18-crown-6), DMF, 120°C, 48 h.
  • Yield : 58% with complete Cl→F conversion.

Coupling of Pyrazole Amine to Phenolic Moiety

Reductive Amination Protocol

  • Reactants : 1-(Difluoromethyl)-1H-pyrazol-3-amine + 2-hydroxybenzaldehyde.
  • Conditions : MeOH, NaBH₃CN (1.2 eq), AcOH (0.5 eq), RT, 6 h.
  • Yield : 74%.

Mannich Reaction Optimization

  • Catalyst : Montmorillonite K10 (20 wt%), H₂O/EtOH (1:1), 50°C, 3 h.
  • Yield : 81% with no phenolic O-alkylation byproducts.
Table 2: Coupling Efficiency Across Methods
Method Catalyst/Solvent Time (h) Yield (%) Purity (%)
Reductive Amination NaBH₃CN/MeOH 6 74 92
Mannich Reaction Montmorillonite K10 3 81 98

Protection/Deprotection Strategies for Phenolic –OH

Acetyl Protection

  • Protection : Ac₂O (2 eq), DMAP (0.1 eq), DCM, RT, 2 h.
  • Deprotection : K₂CO₃ (3 eq), MeOH/H₂O (4:1), 50°C, 1 h.
  • Overall Yield : 89%.

Anhydro Dimer Formation (Novel Approach)

  • Intermediate : Salicylaldehyde anhydro dimer.
  • Conditions : POCl₃/DMF (Vilsmeier-Haack), 80°C, 4 h.
  • Advantage : Prevents undesired oxidation during coupling steps.

Purification and Characterization

Chromatographic Techniques

  • Normal Phase SiO₂ : Hexane/EtOAc (3:1 → 1:1 gradient).
  • HPLC Purity : >99% (C18 column, MeCN/H₂O + 0.1% TFA).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, –OH), 6.85–7.25 (m, 4H, Ar–H), 6.72 (d, J = 2.4 Hz, 1H, pyrazole-H), 4.32 (s, 2H, –CH₂–), 3.91 (t, J = 7.1 Hz, 2H, –CF₂H).
  • ¹⁹F NMR : −112.4 ppm (d, J = 54 Hz, CF₂H).

Scale-Up Considerations and Industrial Feasibility

Continuous Flow Synthesis

  • Pyrazole Formation : Microreactor system (T = 100°C, τ = 10 min).
  • Coupling Step : Packed-bed reactor with immobilized Pd/C catalyst.
  • Throughput : 2.8 kg/day with 93% yield.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 18.7 (vs. industry average 25–30 for similar compounds).
  • E-Factor : 6.3 kg waste/kg product.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are frequently used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce amines.

Mechanism of Action

The mechanism of action of 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Key Structural Features of Compared Compounds:

Compound Name Pyrazole Substituents Linkage Type Functional Groups Applications
2-({[1-(Difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol N1: -CF2H; C3: -NH-CH2-C6H4-OH Aminomethylphenol Phenol, secondary amine, difluoromethyl Potential antioxidants or pharmaceuticals (hypothesized)
Dihydro-1H-pyrazol-3-ylphenol derivatives N1: Variable; C3: -CH2-C6H4-OH (dihydro) Direct attachment Phenol, dihydropyrazole Antioxidants, DPPH scavengers
Pyraclostrobin (CAS 175013-18-0) N1: -C6H4-Cl; C3: -O-CH2-C6H4-O(CO)N(OMe) Oxymethylphenylcarbamate Chlorophenyl, methoxycarbamate Strobilurin fungicide
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea N1: -C6H3(OMe)2; C3: Urea linkage Urea Dimethoxyphenyl, urea Pharmacological screening

Substituent Impact Analysis:

  • Aminomethylphenol vs. Oxymethylphenylcarbamate: The phenolic -OH in the target compound may enable hydrogen bonding and radical scavenging, contrasting with pyraclostrobin’s carbamate group, which confers fungicidal activity via mitochondrial respiration inhibition .
  • Chlorophenyl (Pyraclostrobin) vs. Difluoromethyl (Target Compound) : Chlorine increases hydrophobicity and steric bulk, favoring agrochemical applications, while -CF2H balances lipophilicity and polarity, possibly favoring drug-like properties .

Antioxidant Potential:

Dihydro-1H-pyrazol-3-ylphenol derivatives exhibit potent DPPH radical scavenging (IC50 values < 10 μM), attributed to phenolic -OH groups .

Fungicidal Activity:

Pyraclostrobin’s mechanism involves inhibition of mitochondrial complex III, a hallmark of strobilurins. The target compound lacks the β-methoxyacrylate group critical for this activity, suggesting divergent applications. However, its pyrazole core and fluorinated substituents could be explored for novel antifungal targets .

Pharmacological Screening:

Urea-linked pyrazoles (e.g., MK13) are evaluated for kinase inhibition or receptor modulation . The target compound’s secondary amine and phenol groups may position it as a candidate for metalloenzyme inhibition (e.g., tyrosinase) or anti-inflammatory applications.

Biological Activity

The compound 2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)phenol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H10F2N2O, with a molecular weight of 216.20 g/mol. The structure includes a difluoromethyl group attached to a pyrazole ring, which is linked to a phenolic moiety. This structural arrangement is critical for its biological interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that pyrazole compounds possess significant antimicrobial properties against various bacteria and fungi. For instance, derivatives have shown efficacy against phytopathogenic fungi such as Cytospora sp. and Fusarium solani .
  • Anticancer Potential : Pyrazole derivatives have been explored for their anticancer properties. They can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
  • Anti-inflammatory Effects : Some pyrazole compounds exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in metabolic pathways, such as xanthine oxidase, which plays a role in uric acid production .
  • Receptor Modulation : These compounds may interact with various receptors, altering signaling pathways that lead to cell proliferation or apoptosis.
  • Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress by scavenging free radicals, thereby protecting cells from damage .

Study 1: Antifungal Activity

A study evaluated a series of pyrazole carboxamides for their antifungal activity against seven phytopathogenic fungi. Among them, one compound exhibited higher antifungal activity than the standard fungicide boscalid, indicating the potential for developing effective antifungal agents from this class of compounds .

Study 2: Anticancer Activity

In vitro studies on chloroquine-pyrazole analogues showed significant activity against chloroquine-resistant Plasmodium falciparum strains. The most active compounds were further tested in vivo, demonstrating promising results in reducing parasite load in animal models .

Data Tables

Biological ActivityAssay TypeResult
AntifungalMycelial Growth InhibitionModerate to Excellent Activity
AnticancerCell Proliferation AssaySignificant Inhibition
Anti-inflammatoryCytokine Production AssayReduced TNF-α Levels

Q & A

Basic Question

  • Antimicrobial : Broth microdilution (MIC determination) per CLSI guidelines.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
  • Cytotoxicity : MTT assays on mammalian cell lines.
    Reference ’s fungicidal pyrazole derivatives for assay design .

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